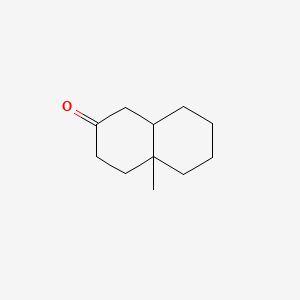
N-(3-Chlorophenyl)-3-(2-thienyl)-2-propenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Chlorophenyl)-3-(2-thienyl)-2-propenamide is an organic compound that belongs to the class of amides It features a 3-chlorophenyl group and a 2-thienyl group connected through a propenamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)-3-(2-thienyl)-2-propenamide typically involves the reaction of 3-chlorobenzoyl chloride with 2-thiophenemethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chlorophenyl)-3-(2-thienyl)-2-propenamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 3-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
N-(3-Chlorophenyl)-3-(2-thienyl)-2-propenamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-Chlorophenyl)-3-(2-thienyl)-2-propenamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chlorophenyl)-2-propenamide: Lacks the 2-thienyl group, which may affect its reactivity and applications.
N-(2-Thienyl)-3-phenyl-2-propenamide: Contains a phenyl group instead of a chlorophenyl group, leading to different chemical properties.
Uniqueness
N-(3-Chlorophenyl)-3-(2-thienyl)-2-propenamide is unique due to the presence of both the 3-chlorophenyl and 2-thienyl groups, which confer specific chemical and biological properties
Properties
CAS No. |
853348-54-6 |
|---|---|
Molecular Formula |
C13H10ClNOS |
Molecular Weight |
263.74 g/mol |
IUPAC Name |
(E)-N-(3-chlorophenyl)-3-thiophen-2-ylprop-2-enamide |
InChI |
InChI=1S/C13H10ClNOS/c14-10-3-1-4-11(9-10)15-13(16)7-6-12-5-2-8-17-12/h1-9H,(H,15,16)/b7-6+ |
InChI Key |
MWVQLAJQDOPOLP-VOTSOKGWSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)/C=C/C2=CC=CS2 |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C=CC2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2,6-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11951782.png)

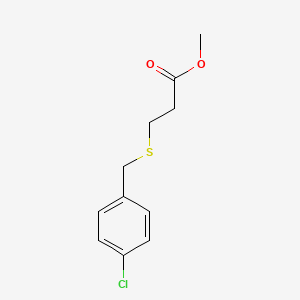



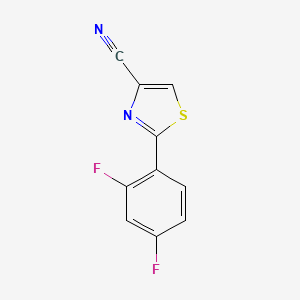

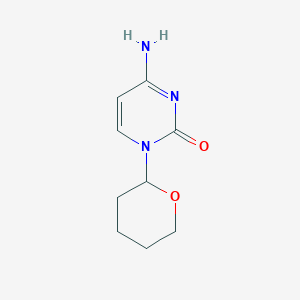

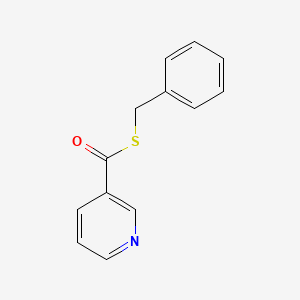
![3-{[(E)-(2-chloro-7-methylquinolin-3-yl)methylidene]amino}-2-phenylquinazolin-4(3H)-one](/img/structure/B11951847.png)
